An In-depth Technical Guide to the Molecular Structure and Properties of Rubicene
An In-depth Technical Guide to the Molecular Structure and Properties of Rubicene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubicene (C₂₆H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of a central anthracene core fused with two benzene rings.[1] Its name is derived from its characteristic ruby-red color. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and spectral characteristics of rubicene. While direct applications in drug development are not yet established, its unique photophysical properties and structural similarity to other biologically active polycyclic aromatic compounds warrant its consideration in exploratory research.
Molecular Structure and Composition
Rubicene is a planar, ortho- and peri-fused polycyclic arene.[2] Its rigid, conjugated system of 26 π-electrons is responsible for its distinct color and fluorescence.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂₆H₁₄ | [1][2] |
| Molar Mass | 326.4 g/mol | [2] |
| CAS Number | 197-61-5 | [2] |
| Appearance | Red solid | [1] |
| IUPAC Name | rubicene | [2] |
Physicochemical Properties
Rubicene's physical and chemical properties are dictated by its large, nonpolar, and highly conjugated structure.
Table 2: Physicochemical Properties of Rubicene
| Property | Value | Reference(s) |
| Melting Point | 306 °C | [1] |
| Boiling Point | Not experimentally determined | - |
| Solubility | Insoluble in ethanol and benzene. | [1] |
| Qualitative data suggests low solubility in nonpolar organic solvents. Quantitative data is not readily available. | ||
| Fluorescence | Strong yellow fluorescence in dilute solutions. | [1] |
Due to its high melting point, the boiling point of rubicene is expected to be significantly higher and has not been experimentally determined under standard conditions. It is likely to sublime at high temperatures under vacuum. The solubility of rubicene is generally low in most common organic solvents, a characteristic feature of large PAHs.
Electronic and Spectroscopic Properties
The extensive π-conjugation in rubicene gives rise to its characteristic absorption in the visible region and strong fluorescence.
Table 3: Spectroscopic Data for Rubicene
| Spectrum Type | Wavelength (nm) | Solvent | Reference(s) |
| UV-Vis Absorption (λmax) | 495, 530 (shoulders) | Chloroform | [3] |
| Fluorescence Emission (λem) | 550 | Chloroform | [3] |
The electronic properties, such as the HOMO-LUMO gap, are crucial for understanding its photophysical behavior and potential applications in organic electronics. While the precise HOMO-LUMO gap of the parent rubicene is not specified in the search results, a cyanated derivative, 6CN-Rubicene, is reported to have a significantly reduced HOMO-LUMO gap of 2.197 eV.
Experimental Protocols
Synthesis of Rubicene via Scholl Reaction
A facile and efficient method for synthesizing rubicene is through the Scholl reaction, which involves the oxidative intramolecular cyclization of 9,10-diphenylanthracene.
Materials:
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9,10-Diphenylanthracene
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2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
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Trifluoromethanesulfonic acid (TfOH)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
Procedure:
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Dissolve 9,10-diphenylanthracene and 3.0 equivalents of DDQ in dichloromethane in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add trifluoromethanesulfonic acid to the stirred solution.
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Continue stirring the reaction mixture at 0 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography.
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Filter the mixture through a pad of Celite and wash the residue with dichloromethane.
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Separate the organic layer, wash it with saturated sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to yield rubicene as a red solid.
UV-Vis Absorption and Fluorescence Spectroscopy
Instrumentation:
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UV-Vis Spectrophotometer
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Fluorometer
Procedure:
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Sample Preparation: Prepare a dilute solution of rubicene in a spectroscopic grade solvent (e.g., chloroform or toluene). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the λmax for absorption measurements and below 0.1 for fluorescence measurements to avoid inner filter effects.
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UV-Vis Absorption Measurement:
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Record a baseline spectrum of the pure solvent in a quartz cuvette.
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Record the absorption spectrum of the rubicene solution from the UV to the near-IR region.
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Identify the wavelengths of maximum absorbance (λmax).
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Fluorescence Measurement:
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Excite the rubicene solution at its main absorption maximum.
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Record the emission spectrum, scanning a wavelength range starting from just above the excitation wavelength to the near-IR.
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Identify the wavelength of maximum emission (λem).
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Relevance to Drug Development and Signaling Pathways
Extensive searches of scientific literature did not reveal any direct studies linking rubicene or its simple derivatives to specific biological signaling pathways or drug development programs. However, the broader class of polycyclic aromatic hydrocarbons has been studied for its biological activities, which are often associated with their ability to intercalate into DNA or interact with various cellular proteins.
It is important to note that many PAHs are known for their carcinogenic properties, which arise from their metabolic activation to reactive intermediates that can form DNA adducts. Any potential therapeutic application of a PAH-based scaffold would require careful structural modification to enhance a desired biological activity while minimizing toxicity.
Given the absence of specific data for rubicene, a hypothetical signaling pathway diagram is presented below. This diagram illustrates a generalized mechanism by which a generic polycyclic aromatic compound might exert a biological effect, for instance, through the inhibition of a protein kinase. This is a speculative model and has not been experimentally validated for rubicene.
Conclusion
Rubicene is a fascinating polycyclic aromatic hydrocarbon with well-defined synthetic routes and interesting photophysical properties. While its direct role in drug development and signaling pathways remains unexplored, its rigid, planar structure and potential for chemical modification make it an intriguing scaffold for the design of novel functional molecules. Further research is warranted to explore the biological activities of rubicene and its derivatives, which could unveil new therapeutic possibilities. The lack of detailed structural and solubility data highlights areas for future fundamental research on this captivating molecule.
